molecular formula C14H29NO3S2 B14173732 S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate CAS No. 21209-12-1

S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate

Cat. No.: B14173732
CAS No.: 21209-12-1
M. Wt: 323.5 g/mol
InChI Key: VMFXVPAUHSYJHT-RUXDESIVSA-N
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Preparation Methods

The synthesis of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves multiple steps, typically starting with the preparation of the 2,5-dimethylcyclohexyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiosulfate or amine groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways. In biology, it may be employed in the study of enzyme interactions and metabolic pathways. In medicine, S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent . Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The amine group may interact with enzymes or receptors, modulating their activity and leading to downstream effects . These interactions are crucial for understanding the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate . While both compounds share a thiosulfate group and an amine group, their structural differences lead to distinct chemical and biological properties. The presence of the 2,5-dimethylcyclohexyl group in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications.

Properties

CAS No.

21209-12-1

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

4-[(1S)-2,5-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine

InChI

InChI=1S/C14H29NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1

InChI Key

VMFXVPAUHSYJHT-RUXDESIVSA-N

Isomeric SMILES

CC1CCC([C@H](C1)CCCCNCCOS(=O)(=S)O)C

Canonical SMILES

CC1CCC(C(C1)CCCCNCCOS(=O)(=S)O)C

Origin of Product

United States

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